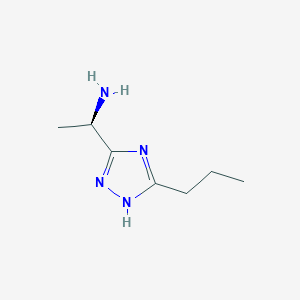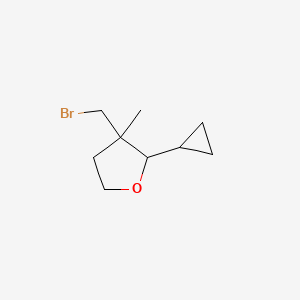![molecular formula C12H11NO B13166767 3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)
3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound features an oxirane ring fused to an indene moiety, with a nitrile group attached to the spiro center. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indene derivatives with epoxides in the presence of a base can lead to the formation of the spirocyclic oxirane structure. The nitrile group can be introduced through subsequent reactions involving cyanation agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired spirocyclic structure. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to primary amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or epoxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxirane derivatives.
Applications De Recherche Scientifique
3-Methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites in biological molecules. The nitrile group can also participate in interactions with enzymes or receptors, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate
- Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine] derivatives
Uniqueness
3-Methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group within a spirocyclic structure. This combination of functional groups imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds that may lack one or more of these features.
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-methylspiro[1,2-dihydroindene-3,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C12H11NO/c1-8-6-12(11(7-13)14-12)10-5-3-2-4-9(8)10/h2-5,8,11H,6H2,1H3 |
Clé InChI |
LLXZQJHVIPLULX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(C(O2)C#N)C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)








![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)

![(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13166763.png)
![N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B13166765.png)
